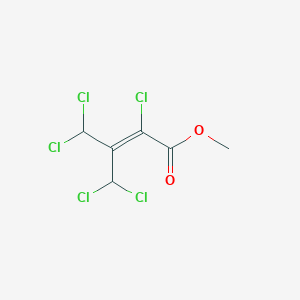

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is a synthetic herbicide known for its selective control of broadleaf weeds. It belongs to the pyridine carboxylic acid family of herbicides and is widely used in agriculture and forestry.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester involves multiple steps, starting with the chlorination of crotonic acid derivatives. The reaction typically requires the presence of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperature conditions. The intermediate products are then esterified using methanol in the presence of an acid catalyst to yield the final compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for temperature and pressure control is crucial to maintain the desired reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorinated positions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted derivatives with functional groups like amines or thiols.

Applications De Recherche Scientifique

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester has several scientific research applications:

Chemistry: Used as a reagent in organic synthesis for the preparation of various derivatives.

Biology: Studied for its effects on plant physiology and its potential use in controlling invasive plant species.

Medicine: Investigated for its potential use in developing new herbicidal drugs.

Industry: Widely used in agriculture for weed control and in forestry for managing unwanted vegetation.

Mécanisme D'action

The herbicidal activity of 2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is primarily due to its ability to disrupt plant growth by mimicking natural plant hormones. It targets specific pathways involved in cell division and elongation, leading to uncontrolled growth and eventual death of the plant. The compound binds to receptors in the plant cells, triggering a cascade of biochemical reactions that interfere with normal cellular functions.

Comparaison Avec Des Composés Similaires

Similar Compounds

2,4-Dichlorophenoxyacetic Acid: Another widely used herbicide with similar selective control of broadleaf weeds.

Triclopyr: A related compound with similar herbicidal properties but different chemical structure.

Clopyralid: Another member of the pyridine carboxylic acid family with selective herbicidal activity.

Uniqueness

2,4,4-Trichloro-3-(dichloromethyl)crotonic Acid Methyl Ester is unique due to its specific chemical structure, which provides a distinct mode of action and selectivity compared to other herbicides. Its ability to control a wide range of broadleaf weeds while being relatively safe for grasses makes it a valuable tool in integrated weed management.

Activité Biologique

2,4,4-Trichloro-3-(dichloromethyl)crotonic acid methyl ester (CAS Number: 97055-36-2) is a synthetic organic compound notable for its various biological activities. This article explores the compound's biological properties, including its toxicity, potential therapeutic applications, and mechanisms of action.

Chemical Structure and Properties

The chemical structure of this compound features multiple chlorine substituents and a methyl ester functional group. This structure contributes to its reactivity and biological interactions.

- Molecular Formula : C7H6Cl4O2

- Appearance : White solid

Toxicological Profile

Research indicates that this compound exhibits significant toxicity. It has been classified under various toxicological studies for its acute effects on dermal and inhalation exposure routes:

- Acute Toxicity : Studies have shown that the compound can cause severe skin irritation and systemic toxicity upon exposure. The European Commission's report categorizes it as an "acute toxic 3 dermal" substance, indicating a potential for serious health risks through skin contact .

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties. Laboratory tests have indicated efficacy against certain bacterial strains, although detailed mechanisms remain to be elucidated.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Potential Therapeutic Applications

The unique chemical structure of this compound suggests potential applications in medicinal chemistry. Its chlorinated derivatives are often explored for pharmaceutical development due to their biological activity.

- Anticancer Activity : Some studies indicate that chlorinated compounds can inhibit cancer cell proliferation. The specific effects of this compound on various cancer cell lines are currently under investigation.

- Pesticidal Properties : Given its structural characteristics, there is interest in evaluating its efficacy as a pesticide or herbicide in agricultural applications.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Chlorinated compounds often act as enzyme inhibitors, affecting metabolic pathways in microorganisms and potentially in human cells.

- Cell Membrane Disruption : The lipophilic nature of the compound may allow it to integrate into lipid membranes, leading to increased permeability and cell death.

Case Studies

Several case studies have been conducted to assess the biological impacts of this compound:

- Dermal Exposure Study : A study involving dermal exposure in animal models highlighted significant inflammatory responses and tissue damage at varying concentrations of the compound.

- In Vitro Antimicrobial Testing : In vitro tests demonstrated variable effectiveness against different microbial strains, suggesting selective antimicrobial properties.

Propriétés

IUPAC Name |

methyl 2,4,4-trichloro-3-(dichloromethyl)but-2-enoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5Cl5O2/c1-13-6(12)3(7)2(4(8)9)5(10)11/h4-5H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEPUWSGAJQCMRY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=C(C(Cl)Cl)C(Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5Cl5O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.